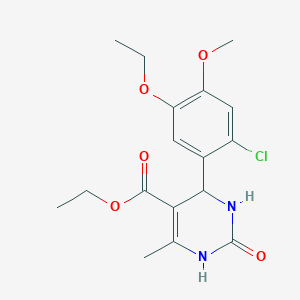
4-(4-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
説明
4-(4-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-hydroxyphenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 366.19434270 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties and Therapeutic Potential
One key area of research has been the discovery and development of compounds with selective antagonistic effects on NMDA receptors, which are implicated in various neurological conditions. For instance, Kawai et al. (2007) identified a compound with very high selectivity for NR2B subunits of NMDA receptors, exhibiting improved pharmacokinetic properties over previous prototypes. This compound demonstrates potential in treating conditions related to NMDA receptor dysfunction, such as chronic pain (Kawai et al., 2007).
Another study focused on the use of a modulator of the AMPA receptor in a small series of patients with schizophrenia. Although the study did not observe clear improvements in psychosis or cognition, it contributes to understanding the therapeutic potential of AMPA receptor modulation in psychiatric conditions (Marenco et al., 2002).
Research has also explored the synthesis and antibacterial activity of quinolinone derivatives. Asghari et al. (2014) reported the formation of pyranoquinoline derivatives showing moderate effectiveness against bacterial growth, indicating potential applications in developing new antibacterial agents (Asghari et al., 2014).
Furthermore, the study of crystal structures of quinoline derivatives has provided insights into their potential anti-tuberculosis activity. Souza et al. (2013) described the crystal structures of three molecules active against multidrug-resistant tuberculosis strains, highlighting the importance of molecular conformation in their therapeutic activity (Souza et al., 2013).
特性
IUPAC Name |
4-(4-hydroxyphenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-14-19(22(27)24-12-3-2-4-13-24)20(15-8-10-16(25)11-9-15)21-17(23-14)6-5-7-18(21)26/h8-11,20,23,25H,2-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWRRQZCUBJVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)O)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-chloro-2-methylphenyl)[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4049725.png)
![3-(3-chlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4049736.png)
![Ethyl 4-{3-[(2-anilino-2-oxoethyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4049740.png)
![2-(1-Methyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4049744.png)

![ethyl 2-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4049761.png)
![2-(dimethylamino)-N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]acetamide](/img/structure/B4049772.png)
![N-[(5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4049774.png)
![2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid](/img/structure/B4049779.png)


![1-(Furan-2-ylmethylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol](/img/structure/B4049799.png)
![N-(sec-butyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4049813.png)
![5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4049819.png)
